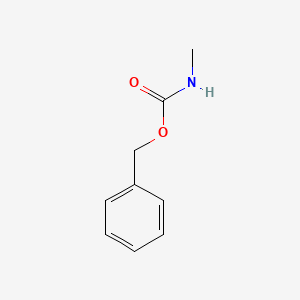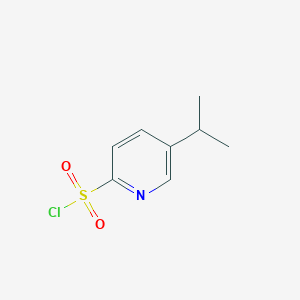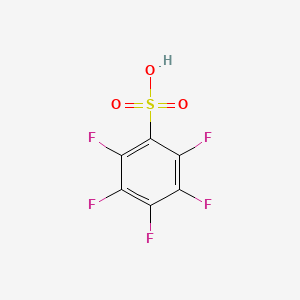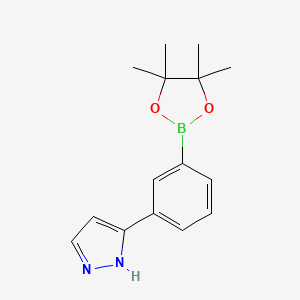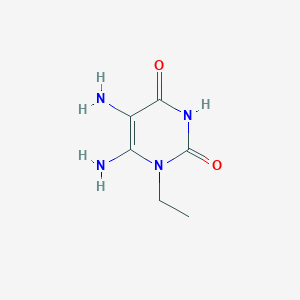
5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
概要
説明
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of cyclic compounds containing active methylene groups with aldehydes and nitriles in a solution of water and ethanol . Another method includes the reaction of glycolic acid with 5,6-diamino-1,3-dimethylpyrimidine-2,4-dione under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted aminopyrimidines.
科学的研究の応用
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione has several scientific research applications:
作用機序
The mechanism of action of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interact with DNA and other cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine structure but has different substituents, leading to distinct chemical and biological properties.
7-Amino-1H,3H-pyrimido[4,5-d]pyrimidine-2,4-dione: Another related compound with a fused pyrimidine ring system, which exhibits unique reactivity and applications.
Uniqueness
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of amino groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
5,6-diamino-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,7-8H2,1H3,(H,9,11,12) |
InChIキー |
HEXZSEOAILCDMD-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=O)NC1=O)N)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
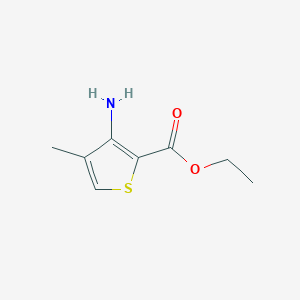
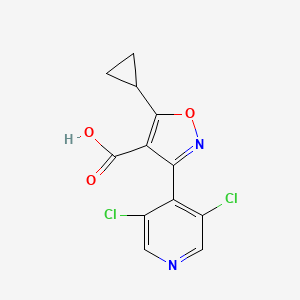
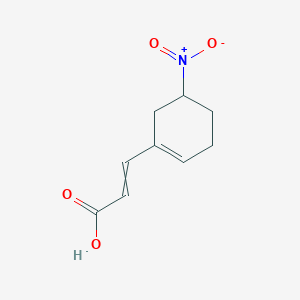

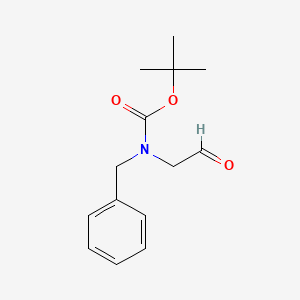
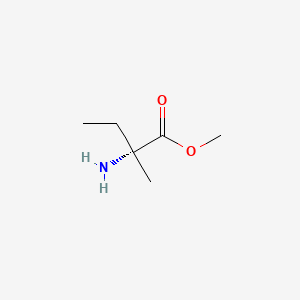
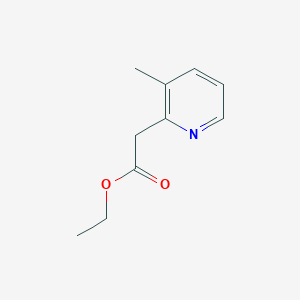
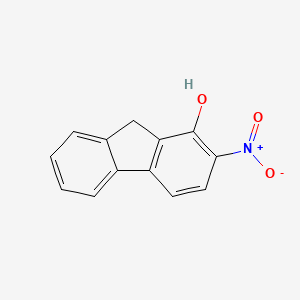
![2-(3-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B8804549.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]quinazoline](/img/structure/B8804554.png)
